Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a piperazine ring, a tetrahydropyrimidine core, and a trimethoxyphenyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions
Formation of the Tetrahydropyrimidine Core: This step often involves the cyclization of ethyl acetoacetate with urea under acidic conditions to form the tetrahydropyrimidine ring.
Introduction of the Piperazine Group: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a benzylpiperazine derivative reacts with the tetrahydropyrimidine intermediate.
Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the trimethoxyphenyl group, which can be achieved through various methods such as Friedel-Crafts acylation or Suzuki coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or phenyl groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions (HCl or NaOH) are typically employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while hydrolysis would produce a carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which allows for interactions with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Chemical Biology: Researchers use it to probe the mechanisms of action of similar compounds and to develop new derivatives with enhanced activity.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and trimethoxyphenyl group are crucial for binding to these targets, which can modulate biological pathways and result in therapeutic effects. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other compounds that have similar structural features or biological activities:
Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Lacks the trimethoxy groups, which may affect its biological activity.
Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Substitution of the benzyl group with a methyl group can alter its pharmacokinetic properties.
Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate: The absence of one methoxy group may influence its binding affinity and activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its overall biological activity.
Properties
Molecular Formula |
C27H34N4O6 |
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Molecular Weight |
510.6 g/mol |
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)-6-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H34N4O6/c1-5-37-26(33)22-23(19-15-20(34-2)24(36-4)21(16-19)35-3)28-27(29-25(22)32)31-13-11-30(12-14-31)17-18-9-7-6-8-10-18/h6-10,15-16,22-23H,5,11-14,17H2,1-4H3,(H,28,29,32) |
InChI Key |
DBHJTYOIUWPXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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